
OPC-28326
概要
説明
OPC-28326は、選択的な末梢血管拡張薬であり、α2アドレナリン受容体の拮抗薬です。末梢血管疾患およびレイノー症候群の治療における潜在的な用途について調査されています。 低用量では、this compoundは、α2Cアドレナリン受容体に対する阻害作用により、大腿動脈血流量を選択的に増加させますが、血圧、心拍数、その他の血流量にはほとんど影響を与えません .
準備方法
OPC-28326の合成には、重要な中間体の形成と最終的なカップリング反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は、所有権があり、広く公開されていません。
化学反応の分析
科学的研究の応用
Adrenoceptor Antagonism
OPC-28326 exhibits significant antagonistic properties against α2-adrenoceptors, particularly α2C, with a notable affinity that enhances its vasodilatory effects. Studies have shown that it has a binding affinity (K values) of 55 nM for α2C, 285 nM for α2B, and 2040 nM for α2A receptors . This selective binding profile suggests that this compound can effectively modulate vascular tone by inhibiting vasoconstriction mediated by sympathetic nervous activity.
Vasodilatory Effects
The compound has been demonstrated to selectively increase femoral blood flow in animal models, such as open-chest dogs and isoflurane-anesthetized rats. For instance, administration of this compound resulted in a significant increase in femoral blood flow by approximately 44.7% without significantly affecting carotid blood flow . This specificity indicates its potential utility in treating peripheral vascular diseases.
Angiogenic Activity
Recent studies indicate that this compound may promote angiogenesis, particularly in ischemic conditions. It has been observed to mitigate post-infarction cardiac remodeling, suggesting a role in enhancing blood supply to damaged tissues . This aspect is crucial for developing therapies for conditions where tissue perfusion is compromised.
Cardiovascular Medicine
- Treatment of Peripheral Artery Disease (PAD) : Due to its vasodilatory effects, this compound could be beneficial in managing PAD by improving blood flow to the limbs.
- Heart Failure Management : Its angiogenic properties may support recovery and remodeling of cardiac tissues post-infarction.
Experimental Research
This compound serves as a valuable tool in pharmacological studies aimed at understanding the role of α2-adrenoceptors in vascular regulation. Its selective action allows researchers to dissect the contributions of different adrenoceptor subtypes in various physiological and pathological states.
Table: Summary of Key Findings on this compound
Case Study Example
In a controlled study involving eNOS-deficient mice, this compound's inability to promote blood flow recovery indicated its mechanism may be dependent on endothelial function . This highlights the importance of understanding patient-specific factors when considering this compound for therapeutic use.
作用機序
OPC-28326は、α2Cアドレナリン受容体を選択的に阻害することで作用します。この阻害は、大腿動脈床で血管拡張を引き起こし、血流を増加させますが、血圧やその他の血流量にはほとんど影響を与えません。 This compoundの分子標的には、α2Cアドレナリン受容体があり、α2Bアドレナリン受容体に対する選択性も示されています .
類似の化合物との比較
This compoundは、α2Cアドレナリン受容体に対する選択的な作用において独自であり、他のα2アドレナリン受容体拮抗薬とは異なります。類似の化合物には、以下が含まれます。
ダピプラゾール塩酸塩: 散瞳を逆転させるために使用されるαアドレナリン受容体拮抗薬。
デトミジン塩酸塩: 鎮静薬および鎮痛薬として使用されるα2アドレナリン作動薬。
This compoundのα2Cアドレナリン受容体に対する選択性と、全身への影響の少なさから、特定の血管疾患の治療に有望な候補となっています。
類似化合物との比較
OPC-28326 is unique in its selective action on alpha-2C-adrenoceptors, making it distinct from other alpha-2-adrenergic receptor antagonists. Similar compounds include:
Dapiprazole Hydrochloride: An alpha-adrenergic receptor antagonist used to reverse mydriasis.
Detomidine Hydrochloride: An alpha-2-adrenergic agonist used as a sedative and analgesic.
Yohimbine: An alpha-2-adrenergic receptor antagonist used to treat erectile dysfunction and as a veterinary drug
This compound’s selectivity for alpha-2C-adrenoceptors and its minimal systemic effects make it a promising candidate for treating specific vascular conditions.
生物活性
OPC-28326 is a novel compound with significant biological activity, particularly noted for its role as a selective peripheral vasodilator. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its potential therapeutic applications.
Chemical Profile
- Chemical Formula : CHClNO
- Molecular Weight : 476.051 g/mol
- Drug Class : Investigational small molecule
This compound primarily acts as an antagonist at the alpha-2C and alpha-2B adrenergic receptors. At low doses, it selectively vasodilates the femoral arterial bed while exhibiting minimal effects on systemic blood pressure and other vascular territories. This selectivity is crucial for its potential use in treating peripheral vascular diseases and conditions like Raynaud's syndrome .
Pharmacological Effects
- Vasodilation : this compound has been shown to significantly reduce noradrenaline-induced vasoconstriction in isolated human arteries. It preferentially inhibits the late peak of neurogenic vasoconstriction, suggesting its utility in managing conditions characterized by excessive vasoconstriction .
- Angiogenesis : Recent studies indicate that this compound promotes angiogenesis by increasing the proliferation of non-myocyte populations in infarcted tissues while reducing apoptosis. This effect could be beneficial in recovery from ischemic injuries .
- Tolerability : Clinical trials have reported that doses of 10 mg and 40 mg were well tolerated among patients with Raynaud's syndrome, indicating a favorable safety profile .
Table 1: Summary of Key Studies on this compound
Detailed Findings from Notable Research
- Vasodilation Mechanism : In a study involving isolated human arteries, this compound was shown to effectively inhibit both early and late peaks of neurogenic vasoconstriction, with the late response being more significantly affected . This suggests that this compound may be particularly useful in conditions where neurogenic factors contribute to vascular dysfunction.
- Angiogenic Effects : Another pivotal study demonstrated that this compound not only promotes vascular dilation but also enhances angiogenesis by modulating cell survival pathways in ischemic tissues, thus facilitating better recovery post-infarction .
- Clinical Observations : In clinical settings, patients administered this compound reported improved symptoms associated with peripheral vascular diseases without significant adverse effects, reinforcing its potential as a therapeutic agent .
特性
IUPAC Name |
N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKMDLUOAVUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-17-7 | |
Record name | OPC-28326 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167626177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OPC-28326 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QB6Y63UM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。